molecular formula C26H21N3O2 B2605037 ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901265-24-5

ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2605037
CAS No.: 901265-24-5
M. Wt: 407.473
InChI Key: PYEPAZNCNKLSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core. Its structure includes a 4-methylphenyl group at position 1, a phenyl substituent at position 3, and an ethyl carboxylate moiety at position 8 (Figure 1). This compound belongs to the pyrazoloquinoline family, known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The ethyl carboxylate group enhances solubility in organic solvents, while the aromatic substituents influence electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding .

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-3-31-26(30)19-11-14-23-21(15-19)25-22(16-27-23)24(18-7-5-4-6-8-18)28-29(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPAZNCNKLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline or pyrazole rings, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives, including ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate. These compounds have been shown to inhibit various kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study identified novel boron-containing pyrazolo[4,3-f]quinoline compounds that act as dual inhibitors of CLK and ROCK kinases. These compounds demonstrated potent in vitro activity against renal cancer and leukemia cell lines, with one lead candidate showing an IC50 of 206 nM against Caki-1 cells . This suggests a promising pathway for developing targeted cancer therapies using derivatives of the pyrazolo[4,3-c]quinoline scaffold.

Anti-inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects. Compounds within this class have been identified as inhibitors of cyclooxygenase-2 (COX-2), which plays a significant role in inflammatory processes.

Research Findings

A preliminary structure-activity relationship study indicated that certain pyrazolo[4,3-c]quinolines exhibit significant COX-2 inhibitory activity. This property is critical for developing new anti-inflammatory drugs that can alleviate pain and inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Neuropharmacological Applications

The neuropharmacological potential of pyrazolo[4,3-c]quinolines has garnered attention due to their interaction with benzodiazepine receptors.

Case Study: GABA Receptor Modulation

Research has demonstrated that derivatives can act as agonists at GABA A receptors, which are vital for mediating inhibitory neurotransmission in the brain. A study showed that specific modifications in the structure could shift the activity from agonist to antagonist or inverse agonist, indicating a versatile pharmacological profile . This adaptability makes these compounds suitable candidates for treating anxiety disorders and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Optimization Strategies

Through computational modeling and molecular dynamics simulations, researchers have been able to identify key structural features that enhance biological activity against various targets. For instance, modifications at specific positions on the quinoline ring have been linked to improved potency against kinases and COX enzymes .

Data Table: Summary of Biological Activities

Activity TypeTarget MoleculeObserved EffectReference
AnticancerCLK/ROCK KinasesInhibition with IC50 values
Anti-inflammatoryCOX-2Inhibition reducing inflammation
NeuropharmacologicalGABA A ReceptorsAgonist activity

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural similarities with derivatives reported in the literature, differing primarily in substituent type and position. Key comparisons include:

Compound Substituents Key Features
Target Compound 1-(4-methylphenyl), 3-phenyl, 8-ethyl carboxylate Moderate lipophilicity; ethyl carboxylate enhances solubility in polar solvents
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3-(4-fluorophenyl), 8-ethoxy Fluorine atom increases electronegativity; ethoxy group reduces polarity
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazolo-pyrimidine core, nitro group Nitro substituent enhances thermal stability (mp >340°C); extended π-conjugation
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7-CF₃, 1-methyl CF₃ group elevates HOMO/LUMO levels; increases ionization potential
Electronic and Physical Properties
  • Electron-Withdrawing vs. In contrast, nitro or CF₃ substituents () reduce electron density, altering redox behavior and HOMO/LUMO gaps . Fluorine in the 4-fluorophenyl analog () introduces electronegativity, affecting dipole moments and crystal packing .
  • Melting Points and Solubility: The target compound’s melting point is expected to be lower than nitro-substituted derivatives (e.g., 16a, mp >340°C) due to reduced intermolecular hydrogen bonding. Ethyl carboxylate improves solubility in ethanol or DMSO compared to ethoxy or CF₃ groups .
Crystallographic and Intermolecular Interactions
  • Hydrogen Bonding : Unlike the triazole-containing derivative in , which forms hydrogen bonds via triazole N–H groups, the target compound’s carboxylate may participate in C=O···H–N interactions, similar to patterns in .
  • Crystal Packing : The 4-methylphenyl group in the target compound likely induces steric hindrance, reducing packing efficiency compared to planar nitro-substituted analogs .

Tables/Figures

  • Table 1: Substituent comparison of pyrazoloquinoline derivatives.
  • Figure 1 : Molecular structure of the target compound with IUPAC numbering.
  • Figure 2 : HOMO/LUMO energy levels of CF₃ vs. methyl-substituted analogs .

Biological Activity

Ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of pyrazoloquinoline derivatives, which are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C26H21N3O2
  • Molecular Weight : 407.47 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring fused with a quinoline moiety and is substituted with both a methylphenyl group and an ethyl carboxylate moiety. This unique structure contributes to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory responses .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 Value (μM)Cytotoxicity (%) at 10 μM
This compoundTBDTBD
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline0.399%
Control (1400 W)--

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary research indicates that pyrazoloquinoline derivatives may induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.

A specific study highlighted the ability of certain derivatives to inhibit cancer cell proliferation effectively, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Activity

In vitro evaluations have shown that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

PathogenMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Streptococcus pneumoniaeTBDTBD

Case Studies

  • Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives, including this compound. The results indicated a potent inhibition of LPS-induced NO production, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Research : Another study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.